Glutamate Racemase Competitive Inhibition
D‑N‑Hydroxyglutamate (N‑Hydroxy‑D‑glutamic acid) is a competitive inhibitor of glutamate racemase (MurI), a validated antibacterial target. Its inhibition constant (Ki) of 56 μM is reported [1]. In contrast, the native substrate D‑glutamic acid exhibits a KM of 57 μM, indicating that the inhibitor binds with affinity comparable to the substrate but blocks turnover [1]. The L‑enantiomer (L‑N‑hydroxyglutamate) is a significantly weaker inhibitor, with a catalytic efficiency (kcat/KM) of only 30 M⁻¹sec⁻¹ compared to 3.2 × 10³ M⁻¹sec⁻¹ for the D‑enantiomer as an alternate substrate [1].
| Evidence Dimension | Inhibition constant (Ki) vs. substrate KM and L‑enantiomer kcat/KM |
|---|---|
| Target Compound Data | Ki = 56 μM; kcat/KM = 3.2 × 10³ M⁻¹sec⁻¹ |
| Comparator Or Baseline | D‑Glutamic acid: KM = 57 μM (substrate); L‑N‑Hydroxyglutamate: kcat/KM = 30 M⁻¹sec⁻¹ |
| Quantified Difference | Ki ≈ KM (competitive inhibitor); >100‑fold higher catalytic efficiency vs. L‑enantiomer |
| Conditions | Glutamate racemase (MurI) enzyme assay; buffer conditions per Glavas & Tanner 1997 |
Why This Matters
The Ki value confirms that N‑Hydroxy‑D‑glutamic acid binds with high affinity to a bacterial‑specific enzyme, enabling its use as a tool compound to validate glutamate racemase as an antibacterial target.
- [1] Glavas, S., & Tanner, M. E. (1997). The inhibition of glutamate racemase by D-N-hydroxyglutamate. Bioorganic & Medicinal Chemistry Letters, 7(17), 2265–2270. View Source
